

4-(4-Bromobenzoyl)piperidine HCl molecular weight and formula

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Compound of Interest

Compound Name: 4-(4-Bromobenzoyl)piperidine hydrochloride

Cat. No.: B1282414

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Technical Guide: 4-(4-Bromobenzoyl)piperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-(4-Bromobenzoyl)piperidine hydrochloride**, a key intermediate in pharmaceutical synthesis. This document outlines its chemical properties, a representative synthetic workflow, and analytical methodologies, presented in a format tailored for scientific and research applications.

Core Chemical Data

4-(4-Bromobenzoyl)piperidine hydrochloride is a piperidine derivative that serves as a versatile building block in the development of various pharmaceutical agents.^[1] Its structural features, combining a bromophenyl moiety with a piperidine ring, make it a valuable precursor for creating complex molecular architectures.

Physicochemical Properties

A summary of the key quantitative data for 4-(4-Bromobenzoyl)piperidine HCl is presented in the table below. This information is crucial for reaction planning, formulation development, and quality control.

Property	Value	Source
CAS Number	64671-00-7	[2] [3]
Molecular Formula	$C_{12}H_{15}BrClNO$ or $C_{12}H_{14}BrNO \cdot HCl$	[1] [2] [3] [4]
Molecular Weight	304.61 g/mol	[1] [2] [3] [4]
Purity	$\geq 97\% - \geq 98\%$	[3] [5]
Topological Polar Surface Area (TPSA)	29.1 \AA^2	[3]
logP	3.0532	[3]
Hydrogen Bond Donors	1	[3]
Hydrogen Bond Acceptors	2	[3]
Rotatable Bonds	2	[3]
Storage Temperature	Room Temperature, under inert atmosphere	[1]
Appearance	White to light yellow crystalline powder	[6]
Solubility	Soluble in chloroform and ethanol, slightly soluble in water.	[6]

Experimental Protocols

While a specific, detailed, and publicly available protocol for the synthesis of 4-(4-Bromobenzoyl)piperidine HCl is not extensively documented, a general synthetic route can be inferred from standard organic chemistry principles and analogous transformations. The following represents a plausible experimental workflow for its preparation and analysis.

Synthesis: A Representative Workflow

The synthesis of 4-(4-Bromobenzoyl)piperidine HCl would likely involve a Friedel-Crafts acylation reaction, followed by hydrochloride salt formation.

Step 1: Friedel-Crafts Acylation

- Reactants: N-protected piperidine-4-carbonyl chloride and bromobenzene. A common protecting group for the piperidine nitrogen, such as Boc (tert-butyloxycarbonyl), would be used to prevent side reactions.
- Catalyst: A Lewis acid catalyst, such as aluminum chloride (AlCl_3), is introduced to facilitate the electrophilic aromatic substitution.
- Solvent: A dry, inert solvent like dichloromethane (DCM) or dichloroethane (DCE) is used to dissolve the reactants.
- Procedure:
 - Bromobenzene and the Lewis acid are cooled in the reaction vessel.
 - N-protected piperidine-4-carbonyl chloride, dissolved in the inert solvent, is added dropwise to the cooled mixture.
 - The reaction is stirred at a controlled temperature (e.g., 0 °C to room temperature) until completion, monitored by a technique like Thin Layer Chromatography (TLC).
 - Upon completion, the reaction is quenched by the slow addition of ice-cold water or dilute acid.
- Work-up and Purification:
 - The organic layer is separated, washed with brine, and dried over an anhydrous salt (e.g., Na_2SO_4).
 - The solvent is removed under reduced pressure to yield the crude N-protected 4-(4-Bromobenzoyl)piperidine.
 - Purification is achieved through column chromatography on silica gel.

Step 2: Deprotection and Hydrochloride Salt Formation

- Deprotection: The protecting group (e.g., Boc) is removed from the piperidine nitrogen. For a Boc group, this is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) in DCM, or with hydrochloric acid in an organic solvent.
- Salt Formation: If not already achieved during deprotection, the free base of 4-(4-Bromobenzoyl)piperidine is dissolved in a suitable solvent (e.g., diethyl ether, ethyl acetate) and treated with a solution of hydrogen chloride (e.g., HCl in ethanol or ether) to precipitate the hydrochloride salt.
- Isolation: The resulting solid, 4-(4-Bromobenzoyl)piperidine HCl, is collected by filtration, washed with a cold solvent, and dried under vacuum.

Analytical Methods for Quality Control

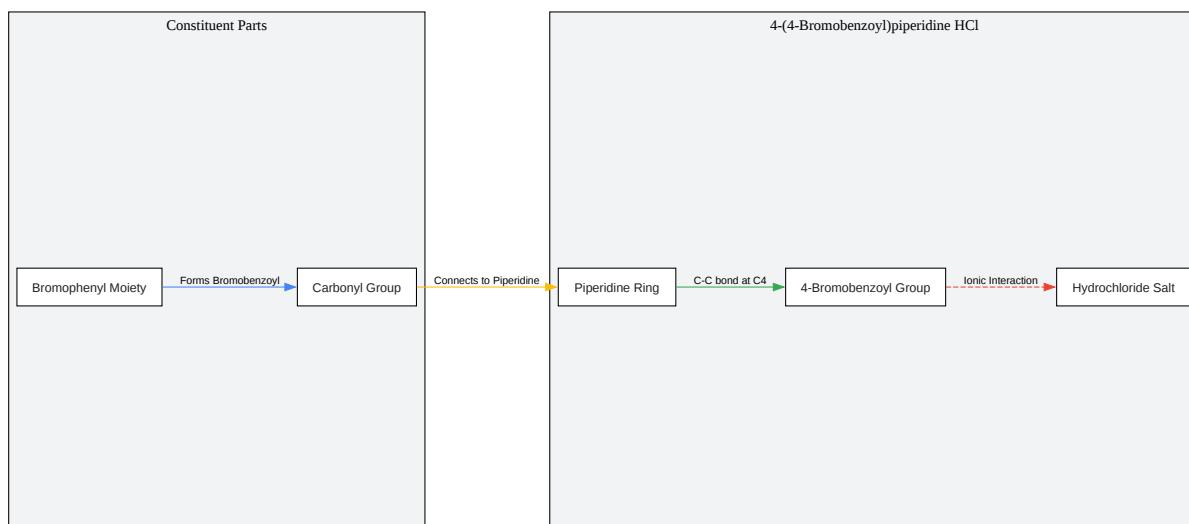
To ensure the identity and purity of the synthesized compound, a combination of analytical techniques should be employed.

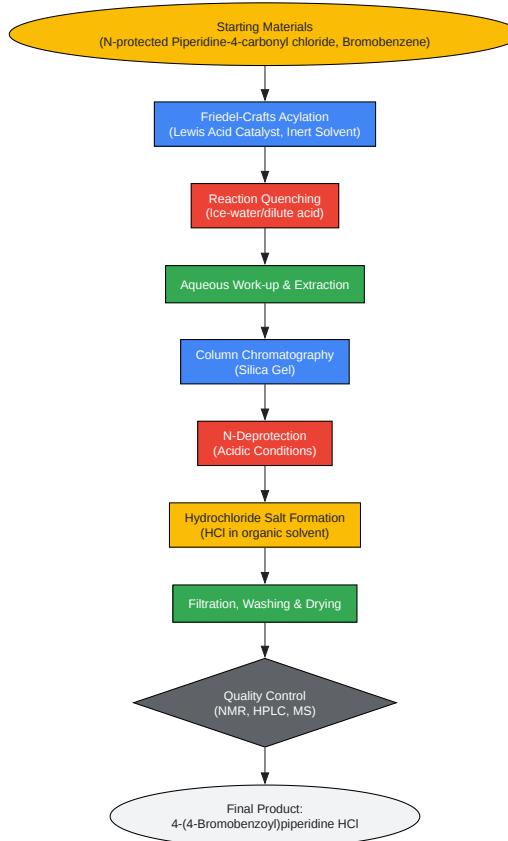
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR and ^{13}C NMR spectroscopy are used to confirm the chemical structure of the final product. The spectra would show characteristic peaks for the aromatic protons of the bromophenyl group and the aliphatic protons of the piperidine ring.
- High-Performance Liquid Chromatography (HPLC):
 - A reverse-phase HPLC method can be developed to determine the purity of the compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile and a phosphate buffer at a specific pH is a common starting point. Detection is typically performed using a UV detector at a wavelength where the bromobenzoyl chromophore absorbs significantly.
- Mass Spectrometry (MS):
 - Mass spectrometry is used to confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the mass of the protonated

free base.

Visualizations

The following diagrams illustrate the logical structure of the target molecule and a conceptual workflow for its synthesis and purification.



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